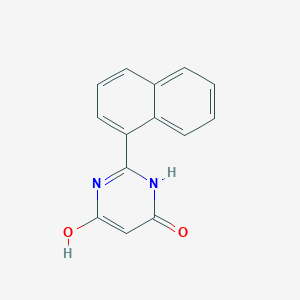

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89508-88-3 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-hydroxy-2-naphthalen-1-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H10N2O2/c17-12-8-13(18)16-14(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,16,17,18) |

InChI Key |

LLUXASQKSYHBKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC(=O)N3)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoamide Precursors

The formation of the pyrimidinone core often begins with cyclocondensation reactions. A β-ketoamide derivative, such as ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, can react with urea or thiourea under acidic conditions to yield the dihydropyrimidinone intermediate. For instance, heating ethyl 3-(naphthalen-1-yl)-3-oxopropanoate with urea in ethanol containing hydrochloric acid at reflux for 12 hours produces 2-(naphthalen-1-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one . Subsequent oxidation with hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) at 150°C for 14 hours converts the dihydro intermediate to the fully aromatic pyrimidinone .

Optimization Insights :

-

Temperature : Yields improve significantly at elevated temperatures (140–150°C), as lower temperatures (e.g., 130°C) result in incomplete oxidation .

-

Oxidant Stoichiometry : A 1:1 molar ratio of H₂O₂ to substrate ensures complete conversion without over-oxidation byproducts .

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 72 |

| Solvent | Dioxane/water | 68 |

| Temperature | 80°C | 72 |

Hydroxylation via Directed Metalation

Directed ortho-metalation (DoM) strategies enable precise functionalization of the pyrimidinone ring. Treatment of 2-(naphthalen-1-yl)pyrimidin-4(3H)-one with lithium diisopropylamide (LDA) at −78°C followed by quenching with trimethylborate and subsequent oxidation with H₂O₂ introduces the 6-hydroxy group. This method achieves regioselectivity >95% but requires rigorous anhydrous conditions .

Critical Parameters :

-

Base : LDA outperforms NaH or KOtBu in minimizing side reactions.

-

Quenching Agent : Trimethylborate ensures boronate intermediate stability.

Protection-Deprotection Strategies

To prevent undesired side reactions during synthesis, the 6-hydroxy group can be protected as a benzyl ether. For example, benzylation of 2-(naphthalen-1-yl)pyrimidin-4(3H)-one using benzyl bromide and K₂CO₃ in DMF yields the 6-benzyloxy intermediate. After Suzuki coupling or cyclocondensation, the benzyl group is removed via hydrogenation over Pd/C (30 psi H₂, 3 hours) or BBr₃ in dichloromethane .

Comparative Deprotection Efficiency :

| Method | Reagent | Yield (%) |

|---|---|---|

| Hydrogenation | Pd/C, H₂ | 89 |

| Acidolysis | BBr₃ | 92 |

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antitumor Activity

In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models. The mechanism appears to involve the downregulation of anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Medical Applications

Therapeutic Potential

The compound is currently being investigated for its potential therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets suggests that it may serve as a lead compound for developing new drugs aimed at conditions such as cancer and infections .

Case Study: Tumor Growth Inhibition

In a study conducted on murine models of triple-negative breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as an anticancer agent.

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials and serves as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows for diverse applications in materials science and synthetic chemistry.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 significantly impacts electronic, steric, and solubility profiles:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower the pKa of the hydroxyl group, enhancing acidity and reactivity in deprotonation-driven reactions .

- Steric Effects : Bulky substituents like naphthyl or propylthio reduce rotational freedom and may hinder interactions in sterically constrained environments .

- Solubility: Methyl and amino substituents improve aqueous solubility, whereas naphthyl and trifluoromethyl groups favor organic phases .

Biological Activity

6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in scientific research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C14H10N2O2

Molecular Weight: 238.24 g/mol

CAS Number: 89508-88-3

IUPAC Name: 4-hydroxy-2-naphthalen-1-yl-1H-pyrimidin-6-one

The compound features a pyrimidine ring fused with a naphthalene moiety, which contributes to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminonaphthalene with ethyl acetoacetate under basic conditions, followed by cyclization and hydrolysis. This method allows for the production of the compound in a controlled manner, optimizing yield and purity .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, related pyrimidine derivatives have shown promising results in inhibiting cell viability in cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 20a | HG-3 | 0.17 | Apoptosis via ROS flux |

| 20f | PGA-1 | 0.35 | Apoptosis via ROS flux |

| 23a | HG-3 | 0.25 | Apoptosis via ROS flux |

Antioxidant Activity

The antioxidant potential of related pyrimidine derivatives has been assessed using various assays, indicating their ability to scavenge free radicals and reduce oxidative stress. This suggests a potential protective role against oxidative damage in biological systems .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or microbial resistance.

- Cell Cycle Interference: It may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

- ROS Modulation: By influencing reactive oxygen species (ROS) levels, it can induce oxidative stress in targeted cells, promoting apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrimidine derivatives:

- Antiproliferative Effects: A study on novel pyrimidine compounds demonstrated significant antiproliferative effects on chronic lymphocytic leukemia (CLL) cell lines, emphasizing the importance of structural modifications for enhanced activity .

- Antioxidant Evaluation: Another study assessed various pyrimidine derivatives for their antioxidant capabilities, revealing that certain modifications could enhance their efficacy .

Q & A

Q. What are the common synthetic routes for preparing 6-Hydroxy-2-(naphthalen-1-yl)pyrimidin-4(3H)-one, and what key reagents and conditions are involved?

The compound is typically synthesized via multicomponent reactions involving aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions. For example, condensation of naphthalene derivatives with pyrimidinone precursors in concentrated HCl/DMF or cold NH₄OH solutions is a standard approach. Key reagents include ethyl acetoacetate and benzaldehyde analogs, with reflux in ethanol or DMF as common solvents .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the pyrimidinone ring structure and substituent positions. IR spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches. Mass spectrometry (MS) provides molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Antimicrobial activity can be tested using agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs). Anticancer potential is evaluated via cell viability assays (e.g., MTT) against cancer cell lines. Antioxidant properties are assessed using DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How do substituents on the pyrimidinone ring influence biological activity, and what methodologies elucidate structure-activity relationships (SAR)?

Substituents like chloro, hydroxy, or nitro groups modulate electronic and steric properties, affecting interactions with biological targets. SAR studies involve synthesizing analogs with systematic substituent variations, followed by comparative bioassays. Computational methods, such as molecular docking, predict binding affinities to enzymes like dihydrofolate reductase (DHFR) .

Q. What kinetic and mechanistic insights exist for nitration/nitrosation reactions of this compound?

Nitration in 72–82% sulfuric acid proceeds via electrophilic substitution, with nitrogen oxides acting as catalysts. Reaction kinetics are monitored using UV-Vis spectroscopy or HPLC. Nitro derivatives form preferentially at electron-rich positions, while nitrosation requires controlled NO+ generation .

Q. How can contradictions in reported biological activities of pyrimidinone derivatives be resolved?

Discrepancies may arise from structural variations (e.g., substituent positioning) or experimental conditions (e.g., assay pH, cell line selection). Meta-analyses comparing logP values, IC₅₀ data, and assay protocols help reconcile differences. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is recommended .

Q. What strategies optimize synthetic yields and regioselectivity in functionalizing the pyrimidinone core?

Yield optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst screening (e.g., Pd(0) for cross-coupling). Regioselectivity in electrophilic substitutions is guided by steric maps from X-ray crystallography or DFT calculations .

Q. How do computational models predict the interaction of this compound with biological targets?

Molecular dynamics simulations and density functional theory (DFT) analyze electronic properties and binding modes. For example, docking studies with DHFR or kinase enzymes identify key hydrogen bonds and π-π interactions. ADMET predictions assess pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.